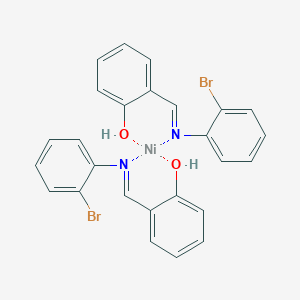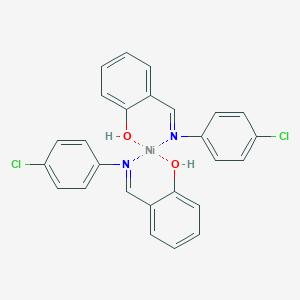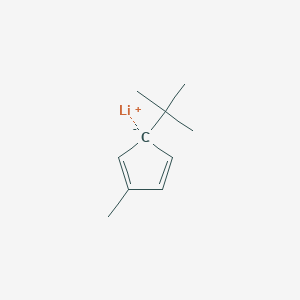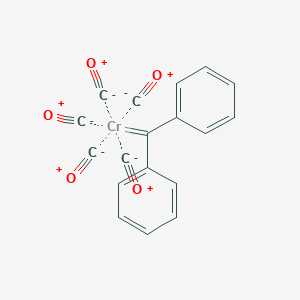![molecular formula C25H27Cl3N3V B6297987 {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 463931-98-8](/img/structure/B6297987.png)
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is a coordination compound that features a vanadium(III) center coordinated to a tridentate ligand, 2,6-bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine, and three chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride typically involves the reaction of vanadium(III) chloride with the ligand 2,6-bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the vanadium center. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by changes in color or other physical properties.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can undergo various types of chemical reactions, including:
Oxidation: The vanadium(III) center can be oxidized to higher oxidation states, such as vanadium(IV) or vanadium(V), using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced to vanadium(II) using reducing agents such as sodium amalgam or lithium aluminum hydride.
Substitution: The chloride ligands can be substituted with other anions or neutral ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, or other oxidizing agents in solvents like acetonitrile or water.
Reduction: Sodium amalgam, lithium aluminum hydride, or other reducing agents in solvents like tetrahydrofuran or ether.
Substitution: Phosphines, amines, or other ligands in solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products Formed
Oxidation: Vanadium(IV) or vanadium(V) complexes with the same ligand framework.
Reduction: Vanadium(II) complexes with the same ligand framework.
Substitution: New coordination compounds with different ligands replacing the chloride ions.
Scientific Research Applications
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic transformations, such as olefin polymerization and oxidation reactions.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or magnetic properties.
Biological Studies: It may be investigated for its potential biological activity, including interactions with biomolecules and potential therapeutic applications.
Industrial Chemistry: The compound can be used in industrial processes that require specific catalytic properties or as a precursor for other vanadium-based materials.
Mechanism of Action
The mechanism by which {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride exerts its effects depends on the specific application. In catalysis, the vanadium center can facilitate various chemical transformations by coordinating to substrates and activating them for reaction. The ligand framework stabilizes the vanadium center and can influence the reactivity and selectivity of the catalytic process. Molecular targets and pathways involved would vary based on the specific reaction or application being studied.
Comparison with Similar Compounds
Similar Compounds
- {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-cobalt(II)-dichloride
- {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-nickel(II)-dichloride
Uniqueness
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is unique due to the specific properties imparted by the vanadium center. Vanadium can access multiple oxidation states, which can be advantageous in catalytic applications. Additionally, the specific ligand framework can influence the electronic properties and reactivity of the vanadium center, making this compound distinct from similar iron, cobalt, or nickel complexes.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.3ClH.V/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4;;;;/h7-15H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMWAOGKIXEBSA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)
![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)

![1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298005.png)
